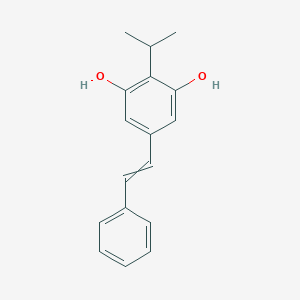

3,5-Dihydroxy-4-isopropylstilbene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISJNXNHJRQYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Sentinel Stilbene: A Technical Guide to the Natural Sources and Isolation of 3,5-Dihydroxy-4-isopropylstilbene

Abstract

3,5-Dihydroxy-4-isopropylstilbene, a stilbenoid of significant pharmacological interest, stands at the intersection of microbial symbiosis and natural product chemistry. This guide provides an in-depth exploration of its natural origins, focusing on the symbiotic bacteria that produce it, and offers a comprehensive, field-proven methodology for its isolation, purification, and characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and application of this promising bioactive compound.

Introduction: A Stilbene with Therapeutic Potential

This compound is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse biological activities.[1] Unlike many well-known stilbenes, such as resveratrol which is of plant origin, this particular molecule was first identified as a secondary metabolite from bacteria.[2] Its unique chemical structure, featuring a characteristic isopropyl group, contributes to its notable pharmacological profile, which includes potent antioxidant, anticancer, and anti-inflammatory properties.[2][3] The discovery of this compound in bacteria associated with entomopathogenic nematodes has opened new avenues for the discovery of novel therapeutics from microbial sources.[4] This guide serves as a technical resource for the scientific community, detailing the natural sources of this compound and providing a robust framework for its isolation and characterization.

Natural Provenance: A Symbiotic Origin

The primary natural sources of this compound are bacteria that exist in a symbiotic relationship with entomopathogenic nematodes. These bacteria belong to the genera Photorhabdus and Bacillus.[2][5] The bacteria are carried by the nematodes into an insect host. Upon release into the insect's hemolymph, the bacteria multiply rapidly, producing a variety of secondary metabolites, including this compound, which helps to suppress the host's immune system and prevent putrefaction of the insect cadaver, thereby creating a suitable environment for nematode reproduction.[5]

| Natural Source (Bacterial Species) | Associated Nematode | Typical Culture Conditions |

| Photorhabdus luminescens | Heterorhabditis spp. | Luria Bertani (LB) broth, 28-30°C, 48-96 h |

| Bacillus sp. N strain | Rhabditid entomopathogenic nematode | Modified Tryptic Soy Broth, 28-30°C, 72 h |

This table summarizes the primary microbial sources of this compound and their associated nematodes, along with general culture conditions for laboratory-scale production.

Isolation and Purification: A Step-by-Step Technical Workflow

The isolation of this compound from bacterial cultures is a multi-step process that requires careful optimization of extraction and chromatographic techniques. The following protocol is a synthesized, field-proven methodology based on established practices for the purification of bacterial secondary metabolites.[5][6]

Fermentation and Extraction

The initial step involves the large-scale culture of the producing bacterial strain, followed by the extraction of the secondary metabolites from the culture broth.

Protocol:

-

Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Luria Bertani broth for Photorhabdus or modified Tryptic Soy Broth for Bacillus) with a fresh culture of the bacterial strain.[5] Incubate at 28-30°C with shaking (180-200 rpm) for 48-96 hours.[5]

-

Cell Removal: After the incubation period, centrifuge the culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.[7]

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted secondary metabolites.

-

Solvent Extraction: Transfer the supernatant to a large separation funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate.[5] Shake vigorously and allow the layers to separate. Repeat the extraction process three times to maximize the recovery of the target compound.

-

Concentration: Combine the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Caption: Workflow for the extraction of this compound.

Chromatographic Purification

The crude extract is a complex mixture of various metabolites. Column chromatography is a crucial step for the purification of this compound.[6]

Protocol:

-

Column Preparation: Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as hexane.[6]

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.[6]

-

Gradient Elution: Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[6]

-

Fraction Collection: Collect the eluate in small fractions and monitor the separation using thin-layer chromatography (TLC).

-

TLC Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light.

-

Pooling and Final Purification: Combine the fractions containing the pure compound, as determined by TLC. If necessary, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be employed to achieve high purity.

Caption: Chromatographic purification workflow.

Structural Elucidation and Characterization

The definitive identification of this compound requires a combination of spectroscopic techniques to determine its chemical structure and confirm its purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the exact mass and elemental composition of the purified compound.[8][9] This technique provides a highly accurate molecular formula, which is a critical piece of data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments is used to establish the connectivity of atoms and the stereochemistry of the molecule.[10][11]

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and neighboring protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

While specific spectral data can vary slightly based on the solvent and instrument used, the characteristic signals for the isopropyl group and the aromatic and vinylic protons of the stilbene core are key identifiers.

Biological Activities and Future Perspectives

This compound has demonstrated a range of promising biological activities, making it a compound of significant interest for drug discovery and development.

-

Antioxidant Activity: The compound exhibits potent free radical scavenging activity, which is attributed to its phenolic hydroxyl groups.[2][12]

-

Anticancer Activity: Studies have shown that it can inhibit the proliferation of various cancer cell lines and induce apoptosis.[2][3]

-

Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, suggesting its potential in treating inflammatory conditions.[13]

The unique microbial origin and potent bioactivities of this compound underscore the importance of exploring symbiotic relationships in the search for new therapeutic agents. Further research into its mechanism of action, preclinical and clinical efficacy, and potential for synthetic derivatization will be crucial in harnessing its full therapeutic potential.

References

-

Kumar, S. N., Nambisan, B., & Mohandas, C. (2013). Antioxidant and anticancer activity of this compound produced by Bacillus sp. N strain isolated from entomopathogenic nematode. Archives of Pharmacal Research, 36(7), 853-862. [Link]

-

ResearchGate. (2013). Antioxidant and anticancer activity of this compound produced by Bacillus sp. N strain isolated from entomopathogenic nematode. [Link]

-

Supplementary Information. (n.d.). 2 - Supplementary Information. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. [Link]

-

Supporting Information. (n.d.). H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. [Link]

-

NP-MRD. (n.d.). [1H, 13C] NMR Spectrum (2D, 400 MHz, CDCl3, experimental) (NP0332474). [Link]

-

Thanwisai, A., Tandhavanant, S., Saiprom, N., Wuthiekanun, V., & Chantratita, N. (2020). Antibacterial activity of Xenorhabdus and Photorhabdus isolated from entomopathogenic nematodes against antibiotic-resistant bacteria. PLoS ONE, 15(6), e0234126. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (). [Link]

-

Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. [Link]

-

Rjeibi, I., Ncib, S., Saidi, I., & Amri, M. (2017). Anticancer Activity of Stilbene-Based Derivatives. Current pharmaceutical design, 23(29), 4349–4359. [Link]

-

Van Staden, D., & Botha, A. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(1), 27-43. [Link]

-

Kumar, S. N., Nambisan, B., & Mohandas, C. (2013). Three bioactive cyclic dipeptides from the Bacillus sp. N strain associated with entomopathogenic nematode. Peptides, 50, 87-93. [Link]

-

Li, Y., et al. (2023). From MS1 to Structure: A Van Krevelen–DBE–Aromaticity‐Based Framework for Annotating Specialized Metabolites via High‐Resolution Mass Spectrometry. Small Methods, 7(10), 2300435. [Link]

-

Uncovering Nematicidal Natural Products from Xenorhabdus Bacteria. (2022). Journal of agricultural and food chemistry, 70(4), 1143–1151. [Link]

-

Zhang, W., et al. (2011). The preparation of this compound nanoemulsion and in vitro release. International journal of nanomedicine, 6, 649–657. [Link]

-

Lima, F. S., et al. (2017). Advancing HPLC-PDA-HRMS-SPE-NMR Analysis of Coumarins in Coleonema album by Use of Orthogonal Reversed-Phase C18 and Pentafluorophenyl Separations. Journal of natural products, 80(3), 548–557. [Link]

- Google Patents. (n.d.). Clean preparation method of (E)-3,5-dyhydroxy-4-isopropyl toluylene.

-

Kuršvietienė, L., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules (Basel, Switzerland), 28(11), 4483. [Link]

-

Zhang, W., et al. (2011). The preparation of this compound nanoemulsion and in vitro release. International journal of nanomedicine, 6, 649–657. [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. [Link]

-

ResearchGate. (2017). Advancing HPLC-PDA-HRMS-SPE-NMR Analysis of Coumarins in Coleonema album by Use of Orthogonal Reversed-Phase C 18 and Pentafluorophenyl Separations. [Link]

-

Bowen, D., & Ensign, J. C. (1998). Purification and Characterization of a High-Molecular-Weight Insecticidal Protein Complex Produced by the Entomopathogenic Bacterium Photorhabdus luminescens. Applied and environmental microbiology, 64(8), 3029–3035. [Link]

-

ResearchGate. (2022). Similarity of High-Resolution Tandem Mass Spectrometry Spectra of Structurally Related Micropollutants and Transformation Products. [Link]

-

Du, Z., et al. (2020). Photorhabdus africana sp. nov. isolated from Heterorhabditis entomopathogenic nematodes. International journal of systematic and evolutionary microbiology, 70(10), 5276–5285. [Link]

-

ResearchGate. (2014). Isolation and characterisation of the entomopathogenic bacterium, Photorhabdus temperata producing a heat stable insecticidal toxin. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant and anticancer activity of this compound produced by Bacillus sp. N strain isolated from entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three bioactive cyclic dipeptides from the Bacillus sp. N strain associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of Xenorhabdus and Photorhabdus isolated from entomopathogenic nematodes against antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification and Characterization of a High-Molecular-Weight Insecticidal Protein Complex Produced by the Entomopathogenic Bacterium Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From MS1 to Structure: A Van Krevelen–DBE–Aromaticity‐Based Framework for Annotating Specialized Metabolites via High‐Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. NP-MRD: [1H, 13C] NMR Spectrum (2D, 400 MHz, CDCl3, experimental) (NP0332474) [np-mrd.org]

- 12. researchgate.net [researchgate.net]

- 13. The preparation of this compound nanoemulsion and in vitro release - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 3,5-Dihydroxy-4-isopropylstilbene Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Derivatives of 3,5-Dihydroxy-4-isopropylstilbene represent a promising class of molecules in contemporary drug discovery, exhibiting a range of biological activities, including potent anti-inflammatory and antioxidant properties.[1] This technical guide provides an in-depth exploration of the synthetic methodologies available for the preparation of these valuable compounds. Moving beyond a simple recitation of protocols, this document offers a comparative analysis of the three principal synthetic strategies—the Wittig Reaction, the Heck Reaction, and the McMurry Coupling—elucidating the mechanistic underpinnings and practical considerations for each. Detailed, field-tested protocols for the synthesis of key precursors and the final stilbene derivatives are presented, accompanied by a critical evaluation of the advantages and limitations of each route. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of novel stilbenoid therapeutics.

Introduction: The Therapeutic Potential of this compound

Stilbenoids are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse pharmacological activities.[2] Among these, this compound, a structural analog of resveratrol, has emerged as a particularly interesting candidate for therapeutic development. It has demonstrated significant antioxidant and anticancer effects in preclinical studies, suggesting its potential as a lead compound for addressing a variety of human diseases.[1] The strategic placement of the hydroxyl and isopropyl groups on one of the phenyl rings is believed to be crucial for its biological activity. The development of robust and scalable synthetic routes to this core structure and its derivatives is therefore of paramount importance for advancing its clinical potential.

Foundational Strategies: Synthesis of Key Intermediates

The successful synthesis of this compound derivatives hinges on the efficient preparation of two key building blocks: a substituted benzaldehyde and a corresponding benzyl phosphonium salt or halide. The choice of which aromatic ring bears the dihydroxy-isopropyl motif will dictate the specific precursors required.

Synthesis of 3,5-Dihydroxy-4-isopropylbenzaldehyde

A common route to this key intermediate begins with 3,5-dihydroxybenzoic acid. The synthesis involves a sequence of protection, isopropylation, reduction, and oxidation steps. A representative synthetic pathway is outlined below.

Figure 2: Synthesis of a Benzyltriphenylphosphonium Halide.

Experimental Protocol: Preparation of Benzyltriphenylphosphonium Chloride

-

In a round-bottom flask, dissolve benzyl chloride and triphenylphosphine in a suitable solvent such as toluene or acetonitrile.

-

Reflux the mixture for several hours. The phosphonium salt will precipitate out of the solution upon cooling.

-

Collect the solid by vacuum filtration, wash with a non-polar solvent like hexane, and dry under vacuum.

Core Synthetic Strategies for the Stilbene Backbone

The construction of the central carbon-carbon double bond of the stilbene scaffold can be achieved through several powerful synthetic transformations. The choice of method will depend on factors such as the desired stereochemistry, functional group tolerance, and scalability.

The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. [3]This reaction is particularly valuable for its reliability and broad substrate scope. [4] Mechanism: The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to a four-membered oxaphosphetane ring, which fragments to yield the desired alkene and triphenylphosphine oxide.

Experimental Protocol: Synthesis of (E)-3,5-Dihydroxy-4-isopropylstilbene via Wittig-Horner Reaction

This protocol utilizes a Horner-Wadsworth-Emmons modification, which often favors the formation of the (E)-alkene.

-

Step 1: Preparation of Diethyl 3,5-dimethoxy-4-isopropylbenzylphosphonate: React 3,5-dimethoxy-4-isopropylbenzyl chloride with triethyl phosphite and reflux for 3-20 hours to obtain the phosphonate ester. [5][6]* Step 2: Wittig-Horner Condensation: In a nitrogen-protected flask, suspend sodium hydride in THF and cool to -20 to 20°C. Add the diethyl 3,5-dimethoxy-4-isopropylbenzylphosphonate, followed by benzaldehyde. Allow the reaction to reflux for 2-8 hours. Quench the reaction by pouring it into ice water and filter to collect the (E)-3,5-dimethoxy-4-isopropylstilbene. [5][6]* Step 3: Demethylation: Mix the protected stilbene with pyridine hydrochloride and reflux for 2-20 hours. After cooling, add water, extract the product, and purify by recrystallization to yield (E)-3,5-dihydroxy-4-isopropylstilbene. [5][6]

Parameter Wittig Reaction Starting Materials Substituted benzaldehyde, Benzylphosphonium salt Key Reagents Strong base (e.g., NaH, n-BuLi) Stereoselectivity Can produce mixtures of (E) and (Z) isomers, but the Horner-Wadsworth-Emmons modification favors the (E)-isomer. [7] Advantages High functional group tolerance, readily available starting materials, reliable. [4] | Disadvantages | Formation of triphenylphosphine oxide byproduct can complicate purification. |

The Heck Reaction: A Palladium-Catalyzed Cross-Coupling

The Heck reaction is a powerful transition metal-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. [3] Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination forms the stilbene product and a palladium-hydride species, which is then reductively eliminated to regenerate the active Pd(0) catalyst.

Experimental Protocol: Synthesis of a 3,5-Diacetoxy-4-isopropylstilbene Derivative

-

Step 1: Acetylation of 3,5-Dihydroxy-4-isopropylbenzaldehyde: Protect the hydroxyl groups of the starting aldehyde as acetates using acetic anhydride and a suitable base.

-

Step 2: Heck Coupling: In a dry Schlenk flask under a nitrogen atmosphere, combine the acetylated 3,5-dihydroxy-4-isopropyl-bromobenzene, styrene, potassium carbonate, palladium(II) acetate, and triphenylphosphine in anhydrous N,N-Dimethylacetamide (DMA). Heat the mixture to 120°C for 18-24 hours. [8]* Step 3: Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with ethyl acetate. Purify the crude product by column chromatography. [8]* Step 4: Deprotection: Hydrolyze the acetate groups using a base such as potassium carbonate in methanol to yield the final dihydroxystilbene derivative. [8]

Parameter Heck Reaction Starting Materials Aryl halide, Alkene (styrene derivative) Key Reagents Palladium catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3) Stereoselectivity Generally provides good selectivity for the (E)-isomer. Advantages High functional group tolerance, broad scope of reaction partners. | Disadvantages | Requires a palladium catalyst which can be expensive, potential for side reactions. |

The McMurry Reaction: A Reductive Coupling of Carbonyls

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules to form an alkene using a low-valent titanium reagent. [9]It is particularly useful for the synthesis of symmetrical stilbenes. [4] Mechanism: The reaction is believed to proceed via single electron transfer from the low-valent titanium species to the carbonyl groups, leading to the formation of a pinacolate intermediate. This intermediate is then deoxygenated by the oxophilic titanium to yield the alkene. [10] Experimental Protocol: Synthesis of Symmetrical 3,3',5,5'-Tetrahydroxy-4,4'-diisopropylstilbene

-

Step 1: Preparation of the Low-Valent Titanium Reagent: In an inert atmosphere, suspend titanium(III) chloride in dry THF. Add a reducing agent, such as lithium aluminum hydride or zinc powder, and reflux the mixture to generate the active low-valent titanium species. [9]* Step 2: Reductive Coupling: To the slurry of the low-valent titanium reagent, add a solution of 3,5-dihydroxy-4-isopropylbenzaldehyde in THF. Continue to reflux the reaction mixture for several hours.

-

Step 3: Workup and Purification: After cooling, quench the reaction with a dilute acid and extract the product. The crude product can be purified by column chromatography or recrystallization.

| Parameter | McMurry Reaction |

| Starting Materials | Two equivalents of a substituted benzaldehyde |

| Key Reagents | Low-valent titanium reagent (e.g., TiCl3/LiAlH4) |

| Stereoselectivity | Can produce a mixture of (E) and (Z) isomers. |

| Advantages | Effective for the synthesis of sterically hindered alkenes. |

| Disadvantages | Primarily used for symmetrical stilbenes; cross-coupling reactions are often low-yielding. [4]Requires strictly anhydrous and inert conditions. |

Purification and Characterization

The purification of this compound derivatives is typically achieved through a combination of chromatographic techniques and recrystallization.

Figure 3: General purification workflow for stilbene derivatives.

Protocol: Purification by Column Chromatography and Recrystallization

-

Column Chromatography: The crude product is first subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired stilbene from byproducts such as triphenylphosphine oxide (in the case of the Wittig reaction) or unreacted starting materials.

-

Recrystallization: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid. [3] The purity and identity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and melting point analysis.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives can be accomplished through several effective methodologies. The Wittig-Horner reaction offers a reliable and versatile route with good control over stereochemistry, particularly for the desired (E)-isomer. The Heck reaction provides an excellent alternative with high functional group tolerance, while the McMurry reaction is best suited for the synthesis of symmetrical derivatives. The choice of the optimal synthetic strategy will be guided by the specific target molecule, desired scale, and available resources. As the therapeutic potential of this class of compounds continues to be explored, the development of even more efficient, scalable, and sustainable synthetic methods will be a key area of future research.

References

- Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.

- Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.

- Google Patents. (n.d.). CN101648851B - Clean preparation method of (E)-3,5-dyhydroxy-4-isopropyl toluylene.

- Benchchem. (n.d.). Synthesis of trans-Stilbene via Wittig Reaction: An Application Note and Protocol.

- Wikipedia. (n.d.). McMurry reaction.

- Khan, I., et al. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(23), 12625-12653.

- Benchchem. (n.d.). Application Notes and Protocols: Heck Coupling Reaction with 1-(3,5-Diacetoxyphenyl)-1-bromoethane Derivatives.

- Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.

-

PubMed. (2013). Antioxidant and anticancer activity of this compound produced by Bacillus sp. N strain isolated from entomopathogenic nematode. Retrieved from [Link]

-

Juliethahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN104003848A - (E)-3,5-dihydroxy-4-isopropyl stilbene preparation method.

-

ResearchGate. (2015). Synthesis of a Benvitimod impurity: (Z)-3,5-dihydroxy-4-isopropylstilbene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). reductive coupling of carbonyls to alkenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). McMurry Reaction. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101648851A - Clean preparation method of (E)-3,5-dyhydroxy-4-isopropyl toluylene.

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). The preparation of this compound nanoemulsion and in vitro release. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. CN101648851A - Clean preparation method of (E)-3,5-dyhydroxy-4-isopropyl toluylene - Google Patents [patents.google.com]

- 6. CN101648851B - Clean preparation method of (E)-3,5-dyhydroxy-4-isopropyl toluylene - Google Patents [patents.google.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. McMurry reaction - Wikipedia [en.wikipedia.org]

- 10. McMurry Reaction [organic-chemistry.org]

chemical structure and properties of Tapinarof

An In-Depth Technical Guide to Tapinarof: A Novel Aryl Hydrocarbon Receptor Agonist

Abstract

Tapinarof (benvitimod) is a first-in-class, non-steroidal, topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent. Originally isolated as a natural product from the bacterium Photorhabdus luminescens, it is now synthetically produced for clinical use.[1][2][3] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of plaque psoriasis in adults, Tapinarof represents a significant advancement in dermatological therapy, offering a novel mechanism of action that addresses key pathological drivers of chronic inflammatory skin diseases.[1][4] This guide provides a comprehensive technical overview of Tapinarof's chemical structure, physicochemical properties, detailed mechanism of action, pharmacology, clinical efficacy, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this innovative molecule.

Introduction: A Novel Therapeutic from a Natural Origin

The discovery of Tapinarof stems from an ecological observation: insects infected by nematodes of the genus Heterorhabditis would die without rapid putrefaction.[5] This phenomenon was traced to a bacterial symbiont, Photorhabdus luminescens, carried within the nematode's gut.[2][5] This bacterium produces metabolites with potent anti-inflammatory and antibiotic properties, one of which was isolated and identified as 3,5-dihydroxy-4-isopropylstilbene, now known as Tapinarof.[5][6]

Recognized for its therapeutic potential, Tapinarof was developed as a topical agent. It is the first AhR agonist specifically designed and approved for dermatological use, distinguishing it from all existing topical treatments for psoriasis.[4][7] Its approval for plaque psoriasis and ongoing Phase 3 clinical trials for atopic dermatitis underscore its importance as a new tool in managing immune-mediated skin conditions.[8][9]

Chemical Profile and Physicochemical Properties

Tapinarof is a stilbenoid, a class of naturally occurring phenolic compounds.[2] Its structure is key to its specific and potent interaction with the Aryl Hydrocarbon Receptor.

Table 1: Chemical and Physicochemical Properties of Tapinarof

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol | [2][] |

| Synonyms | Benvitimod, WBI-1001, GSK2894512, (E)-3,5-Dihydroxy-4-isopropyl-trans-stilbene | [2][3] |

| Chemical Formula | C₁₇H₁₈O₂ | [2][] |

| Molecular Weight | 254.32 g/mol | [][11] |

| CAS Number | 79338-84-4 | [2][3] |

| Appearance | White to pale brown or off-white solid powder | [][12] |

| Solubility | Soluble in DMSO, ethanol, and dimethylformamide. Poor water solubility. | [13][14][15] |

| Melting Point | 140 - 142°C | [16] |

| pKa | 9.86 ± 0.15 (Predicted) | [16] |

The synthesis of Tapinarof for pharmaceutical use is complex, with various patented routes designed to ensure high purity and stereoselectivity of the trans-stilbene isomer, which is crucial for its biological activity.[17][18][19] Manufacturing processes are optimized to produce a stable crystalline polymorph suitable for topical formulations.[20]

Mechanism of Action: Targeting the Aryl Hydrocarbon Receptor (AhR)

Tapinarof's therapeutic effects are mediated through its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[7][21] The AhR is a ligand-dependent transcription factor ubiquitously expressed in the skin, including in keratinocytes, T-cells, and Langerhans cells, where it plays a critical role in maintaining homeostasis, regulating inflammation, and controlling immune responses.[22][23]

Upon entering the cell, Tapinarof binds to the cytosolic AhR, which is part of a protein complex. This binding event triggers a conformational change, causing the complex to dissociate and the Tapinarof-AhR unit to translocate into the nucleus.[1] In the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This newly formed Tapinarof-AhR/ARNT complex acts as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1][24] This interaction modulates gene expression, leading to three primary therapeutic outcomes:

-

Reduction of Pro-inflammatory Cytokines: In psoriasis, the inflammatory cascade is heavily driven by T helper 17 (Th17) cells, which produce cytokines like IL-17A and IL-17F.[6] AhR activation by Tapinarof directly downregulates the expression of these key pro-inflammatory cytokines, thereby reducing skin inflammation.[4][7]

-

Restoration of Skin Barrier Function: Chronic inflammation in conditions like psoriasis and atopic dermatitis compromises the skin's barrier integrity. Tapinarof-mediated AhR activation upregulates the expression of essential structural proteins, including filaggrin (FLG) and loricrin (LOR), which are critical for keratinocyte differentiation and the formation of a healthy epidermal barrier.[2][7][21]

-

Antioxidant Activity: Oxidative stress is a known contributor to the pathology of inflammatory skin diseases. The AhR pathway interacts with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.[1][6] Tapinarof activation of AhR enhances this antioxidant response, helping to mitigate cellular damage from oxidative stress.[7]

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic effects of Tapinarof are a direct result of its mechanism of action. By activating AhR, it restores the balance in skin homeostasis. Key effects include the potent downregulation of Th17 and Th2 cytokines, enhanced expression of skin barrier proteins like filaggrin, hornerin, and involucrin, and a reduction in oxidative stress.[2][21] These combined actions lead to a visible reduction in the erythema, scaling, and induration characteristic of psoriatic plaques.

Pharmacokinetics

The pharmacokinetic profile of Tapinarof has been evaluated in clinical trials, demonstrating minimal systemic absorption when applied topically, which is a desirable characteristic for a dermatological therapy.

Table 2: Summary of Pharmacokinetic Parameters for Tapinarof Cream 1%

| Parameter | Finding | Reference(s) |

| Absorption | Minimal systemic absorption. Plasma concentrations are often below the lower limit of quantification (50 pg/mL). No evidence of accumulation with repeated application.[2] | [2][6] |

| Distribution | High plasma protein binding (approximately 99% in vitro).[2][4] | [2][4] |

| Metabolism | Primarily metabolized in the liver via multiple pathways, including oxidation, sulfation, and glucuronide conjugation.[2][4] Major enzymes involved are CYP1A2 and CYP3A4, with minor roles for CYP2C9, CYP2C19, and CYP2D6.[2][6][25] | [2][4][6] |

| Excretion | Specific data on excretion routes in humans is limited due to low systemic absorption. | |

| Drug Interactions | In vitro studies indicate Tapinarof does not significantly modulate the activity of major cytochrome P450 enzymes or transporters, suggesting a low potential for systemic drug-drug interactions.[4][26] | [4][26] |

Clinical Application and Efficacy

Tapinarof cream 1% is approved for the once-daily topical treatment of plaque psoriasis in adults, with no limitations on the duration or location of use.[4][9]

Plaque Psoriasis

The efficacy and safety of Tapinarof for mild-to-severe plaque psoriasis were established in the PSOARING 1 and PSOARING 2 Phase 3 pivotal trials.[1] A subsequent long-term extension study (PSOARING 3) demonstrated durable efficacy and a significant remittive effect, with some patients maintaining clear or almost clear skin for an average of four months after discontinuing treatment.[1][8]

Table 3: Key Efficacy Results from Phase 3 PSOARING 1 & 2 Trials (12 Weeks)

| Endpoint | Tapinarof 1% Cream | Vehicle Cream | Reference(s) |

| PGA score of 0 (clear) or 1 (almost clear) with ≥2-grade improvement | 35-40% of patients | ~6% of patients | [6] |

| PASI75 (≥75% reduction in Psoriasis Area and Severity Index) | 46-65% of patients | 5-16% of patients | [27] |

| Complete Disease Clearance (PGA=0 in PSOARING 3) | 40.9% of patients achieved this at some point | N/A | [1] |

Atopic Dermatitis

Tapinarof is also under investigation for atopic dermatitis (AD). Phase 2 and 3 trials (ADORING 1 and 2) have shown that it is effective and well-tolerated in both adults and children down to age 2, meeting primary endpoints for skin clearance and itch reduction.[8][9][28]

Experimental Protocol: AhR Reporter Gene Assay

To quantify the activity of a compound like Tapinarof as an AhR agonist, a cell-based reporter gene assay is a standard and reliable method. This protocol describes the general steps for such an assay.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of Tapinarof in activating the Aryl Hydrocarbon Receptor signaling pathway.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT) stably transfected with a plasmid containing an AhR-responsive element (XRE) linked to a reporter gene (e.g., Luciferase).

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

-

Tapinarof stock solution (in DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer for signal detection.

Methodology:

-

Cell Seeding:

-

Culture the reporter cell line under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of ~10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Tapinarof in culture medium, starting from a high concentration (e.g., 1 µM) down to a low concentration (e.g., 1 pM). Include a vehicle control (medium with DMSO) and a positive control if available.

-

Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Incubate the plate for 18-24 hours. This allows sufficient time for AhR activation, nuclear translocation, gene transcription, and reporter protein expression.

-

-

Lysis and Signal Detection:

-

Remove the medium from the wells.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add 20-50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature to ensure complete cell lysis.

-

Add 50-100 µL of the luciferase assay reagent to each well. This reagent contains the substrate (luciferin) for the luciferase enzyme.

-

Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the amount of luciferase expressed.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the data by setting the vehicle control as 0% activation and the maximal response as 100% activation.

-

Plot the normalized response against the logarithm of the Tapinarof concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to calculate the EC₅₀ value.

-

Safety and Tolerability

Across numerous clinical trials, Tapinarof cream 1% has been shown to be well-tolerated.[8] The most common adverse events are localized to the application site and are generally mild to moderate in severity. These include:

-

Folliculitis

-

Contact dermatitis

-

Headache

-

Pruritus (itching)

-

Nasopharyngitis[26]

Importantly, due to its minimal systemic absorption, the risk of systemic side effects is low, and no significant cardiodynamic effects (e.g., QT interval prolongation) have been observed.[29][30]

Conclusion and Future Directions

Tapinarof represents a paradigm shift in the topical treatment of inflammatory skin diseases. As a first-in-class AhR agonist, its unique, multi-faceted mechanism of action—simultaneously reducing inflammation, restoring skin barrier function, and providing antioxidant effects—addresses the complex pathophysiology of conditions like psoriasis and atopic dermatitis. Its strong clinical efficacy, favorable safety profile, and potential for a durable off-therapy remittive effect make it a valuable addition to the dermatological armamentarium.

Future research will likely focus on further elucidating the nuances of AhR signaling in different skin cell types, exploring the full potential of Tapinarof in other dermatological and immune-mediated conditions, and developing novel formulations to further enhance its therapeutic profile.[31][32]

References

-

StatPearls. (2023-08-06). Tapinarof. NCBI. [Link]

-

PubChem. Tapinarof. National Institutes of Health. [Link]

-

J. Am. Acad. Dermatol. (2023). Tapinarof for the treatment of psoriasis. PubMed Central. [Link]

-

J. Drugs Dermatol. (2023). Tapinarof, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis. JDDonline. [Link]

-

Postepy Dermatol Alergol. (2024). Aryl hydrocarbon receptor role in chronic inflammatory skin diseases: a narrative review. PubMed. [Link]

-

J. Eur. Acad. Dermatol. Venereol. (2023). Tapinarof for psoriasis and atopic dermatitis: 15 years of clinical research. PubMed. [Link]

-

DermNet. Tapinarof Cream. DermNet. [Link]

-

Postepy Dermatol Alergol. (2024). Aryl hydrocarbon receptor role in chronic inflammatory skin diseases: a narrative review. Termedia. [Link]

-

ResearchGate. Tapinarof Validates the Aryl Hydrocarbon Receptor as a Therapeutic Target: A Clinical Review. ResearchGate. [Link]

-

ResearchGate. Role of Aryl Hydrocarbon Receptor Activation in Inflammatory Chronic Skin Diseases. ResearchGate. [Link]

-

MDEdge. (2023-02-07). Topical tapinarof heads for phase 3 in atopic dermatitis and psoriasis. MDEdge. [Link]

-

Ovid. Tapinarof for Psoriasis and Atopic Dermatitis: 15 Years of Clinical Research. Ovid. [Link]

-

ResearchGate. Systemic Pharmacokinetics, Safety, and Preliminary Efficacy of Topical AhR Agonist Tapinarof: Results of a Phase 1 Study. ResearchGate. [Link]

-

Wikipedia. Tapinarof. Wikipedia. [Link]

-

Taylor & Francis Online. (2025-01-12). Tapinarof cream 1% once daily was well tolerated in adults and children with atopic dermatitis in two phase 3 randomized trials. Taylor & Francis Online. [Link]

-

PubMed Central. (2021-11-15). Role of AHR Ligands in Skin Homeostasis and Cutaneous Inflammation. PubMed Central. [Link]

-

MDPI. Role of Aryl Hydrocarbon Receptor Activation in Inflammatory Chronic Skin Diseases. MDPI. [Link]

-

ResearchGate. A Phase IIb, Randomized Clinical Trial of Tapinarof Cream for the Treatment of Plaque Psoriasis: Secondary Efficacy and Patient-Reported Outcomes. ResearchGate. [Link]

-

Altmeyers Encyclopedia. Tapinarof. Altmeyers Encyclopedia. [Link]

-

U.S. Food and Drug Administration. VTAMA (tapinarof) cream Label. FDA. [Link]

-

MDPI. (2024-10-22). Formulation and Evaluation of Different Nanogels of Tapinarof for Treatment of Psoriasis. MDPI. [Link]

-

PubMed. (2018-02-01). Systemic Pharmacokinetics, Safety, and Preliminary Efficacy of Topical AhR Agonist Tapinarof: Results of a Phase 1 Study. PubMed. [Link]

-

PubMed Central. Tapinarof Nanogels as a Promising Therapeutic Approach. PubMed Central. [Link]

-

PharmaCompass. Tapinarof [USAN]. PharmaCompass. [Link]

-

MedCentral. Tapinarof: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]

-

MSN. (2024-04-26). Tapinarof. MSN. [Link]

-

YouTube. (2025-05-01). Synthesis of Tapinarof. YouTube. [Link]

- Google Patents. US10647649B2 - Process for preparing tapinarof.

- Google Patents. Gel, ointment, and foam formulations of tapinarof and methods of use.

-

Pharmaoffer. FDA-Approved Tapinarof API Manufacturers & Suppliers. Pharmaoffer. [Link]

- Google Patents. WO2020174467A1 - Treatment of psoriasis with topical tapinarof- tazarotene combination compositions.

-

New Drug Approvals. (2019-09-13). Tapinarof. New Drug Approvals. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. tapinarof. IUPHAR/BPS. [Link]

-

ResearchGate. (PDF) Tapinarof Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics. ResearchGate. [Link]

-

ResearchGate. (PDF) Tapinarof Cream 1%: First Approval. ResearchGate. [Link]

-

PubMed Central. Tapinarof Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics. PubMed Central. [Link]

Sources

- 1. Tapinarof, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Tapinarof | C17H18O2 | CID 6439522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tapinarof - Wikipedia [en.wikipedia.org]

- 4. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Tapinarof for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dermnetnz.org [dermnetnz.org]

- 8. Tapinarof for psoriasis and atopic dermatitis: 15 years of clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 11. Tapinarof [USAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Tapinarof | 79338-84-4 [chemicalbook.com]

- 17. Tapinarof synthesis - chemicalbook [chemicalbook.com]

- 18. youtube.com [youtube.com]

- 19. US10647649B2 - Process for preparing tapinarof - Google Patents [patents.google.com]

- 20. msnlabs.com [msnlabs.com]

- 21. researchgate.net [researchgate.net]

- 22. Aryl hydrocarbon receptor role in chronic inflammatory skin diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of AHR Ligands in Skin Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. medcentral.com [medcentral.com]

- 27. researchgate.net [researchgate.net]

- 28. Topical tapinarof heads for phase 3 in atopic dermatitis and psoriasis | MDedge [ma1.mdedge.com]

- 29. researchgate.net [researchgate.net]

- 30. Tapinarof Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Formulation and Evaluation of Different Nanogels of Tapinarof for Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Tapinarof Nanogels as a Promising Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

Benvitimod's Mechanism of Action in Skin Inflammation: A Technical Guide for Researchers

Abstract

Benvitimod (also known as tapinarof) is a novel, non-steroidal, small-molecule therapeutic agent that has demonstrated significant efficacy in the topical treatment of inflammatory skin conditions, particularly psoriasis and atopic dermatitis.[1][2] Its primary mechanism of action revolves around its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating cutaneous homeostasis, immune responses, and inflammation.[1][2][3] This guide provides an in-depth technical overview of benvitimod's molecular interactions and the subsequent signaling cascades that lead to the amelioration of skin inflammation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this first-in-class therapeutic agent.

Introduction: A New Paradigm in Topical Dermatological Therapy

Chronic inflammatory dermatoses, such as psoriasis and atopic dermatitis, are characterized by a complex interplay of immune dysregulation, keratinocyte hyperproliferation, and a compromised skin barrier.[4] Traditional topical therapies have often relied on corticosteroids, which, despite their efficacy, are associated with potential long-term side effects. Benvitimod represents a significant advancement by offering a targeted, non-steroidal approach with a favorable safety profile.[1] It was first isolated from the bacterium Photorhabdus luminescens and subsequently synthesized.[1] This document will dissect the core mechanisms through which benvitimod exerts its therapeutic effects, from receptor engagement to the modulation of key inflammatory and cellular pathways.

Core Mechanism: Aryl Hydrocarbon Receptor (AhR) Agonism

The cornerstone of benvitimod's activity is its role as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1][3] The AhR is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[5] This interaction initiates a cascade of transcriptional changes that collectively contribute to the resolution of skin inflammation.

Benvitimod has been shown to be a potent AhR agonist, with an EC50 of approximately 13 nM in AhR-dependent luciferase reporter assays.[5] This activation has been demonstrated in various cell types, including keratinocytes, T-cells, and macrophages.[5] The therapeutic efficacy of benvitimod is directly dependent on AhR activation, as demonstrated in studies where its anti-inflammatory effects were absent in AhR-deficient mice.[3][6]

Downstream Signaling Pathways

Activation of AhR by benvitimod instigates a multi-faceted downstream response that can be broadly categorized into immunomodulation, regulation of keratinocyte function, and antioxidant effects.

dot

Figure 1: Benvitimod's core mechanism of action through AhR activation.

Immunomodulatory Effects: Quelling the Inflammatory Cascade

A key therapeutic outcome of benvitimod's AhR agonism is the profound modulation of the cutaneous immune environment. This is achieved through the regulation of pro-inflammatory and anti-inflammatory cytokines, and the inhibition of key inflammatory signaling pathways.

Regulation of Pro-Inflammatory Cytokines

Benvitimod has been shown to suppress the expression of several key pro-inflammatory cytokines that are central to the pathogenesis of psoriasis and atopic dermatitis.[1] These include:

-

Th17 Pathway Cytokines: Benvitimod downregulates the expression of IL-17A, IL-17F, and IL-22, which are signature cytokines of the Th17 pathway and major drivers of keratinocyte hyperproliferation and inflammation in psoriasis.[7][8]

-

Other Pro-inflammatory Mediators: A reduction in the levels of TNF-α and IL-6 has also been observed following benvitimod treatment.[1]

Inhibition of the JAK/STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines implicated in inflammatory skin diseases.[9] Benvitimod indirectly inhibits this pathway by suppressing the phosphorylation of JAK1 and JAK2.[1][10] This, in turn, prevents the activation of STAT3, a key transcription factor that promotes the expression of genes involved in cell proliferation and inflammation.[1][10] The inhibition of the IL-22/STAT3 pathway is a crucial component of benvitimod's anti-proliferative effect on keratinocytes.[10]

dot

Figure 2: Benvitimod's inhibitory effect on the JAK/STAT signaling pathway.

Regulation of Keratinocyte Function: Restoring Skin Homeostasis

Beyond its immunomodulatory effects, benvitimod directly influences keratinocyte biology, addressing the hyperproliferation and defective barrier function characteristic of inflammatory dermatoses.

Inhibition of Keratinocyte Hyperproliferation

In psoriatic lesions, keratinocytes undergo uncontrolled proliferation. Benvitimod curtails this by downregulating the expression of Minichromosome Maintenance Protein 6 (MCM6), a critical component of the pre-replication complex required for DNA replication and cell division.[1][10] This anti-proliferative effect is, in part, mediated by the aforementioned inhibition of the JAK/STAT3 pathway.[10]

Enhancement of the Skin Barrier

A compromised epidermal barrier is a hallmark of both psoriasis and atopic dermatitis. Benvitimod promotes the restoration of this barrier by upregulating the expression of key structural proteins, including:

This upregulation is mediated through the AhR-OVOL1 (Ovo-like 1) transcriptional axis.[4] By strengthening the skin barrier, benvitimod helps to reduce transepidermal water loss and prevent the entry of allergens and pathogens, thereby breaking the cycle of inflammation.

Antioxidant Effects

Oxidative stress is a known contributor to the inflammatory milieu in psoriatic and atopic skin. Benvitimod exhibits antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is downstream of AhR signaling.[2] This leads to the increased expression of antioxidant enzymes, helping to mitigate cellular damage from reactive oxygen species.[7]

Clinical Efficacy: Quantitative Data from Phase III Trials

The mechanistic actions of benvitimod translate into significant clinical efficacy, as demonstrated in several large-scale, randomized, placebo-controlled Phase III clinical trials.

Table 1: Efficacy of Benvitimod in Plaque Psoriasis (12 Weeks)

| Endpoint | 1% Benvitimod Cream | 0.005% Calcipotriol Ointment | Placebo | Reference |

| PASI 75 | 50.4% | 38.5% | 13.9% | [11] |

| PASI 90 | 32.6% | 20.1% | 3.5% | [11] |

| sPGA 0 or 1 | 66.3% | 63.9% | 34.0% | [11] |

PASI 75/90: Psoriasis Area and Severity Index reduction of 75%/90% from baseline. sPGA 0 or 1: Static Physician's Global Assessment score of clear or almost clear.

Table 2: Efficacy of Tapinarof (Benvitimod) in Atopic Dermatitis (8 Weeks)

| Endpoint | 1% Tapinarof Cream | Vehicle | Reference |

| vIGA-AD 0 or 1 | 45.4% - 46.4% | 13.9% - 18.0% | [12] |

| EASI75 | 55.8% - 59.1% | 21.2% - 22.9% | [12][13] |

vIGA-AD 0 or 1: Validated Investigator Global Assessment for Atopic Dermatitis score of clear or almost clear with a ≥2-grade improvement. EASI75: Eczema Area and Severity Index reduction of 75% from baseline.

Experimental Protocols

The following are representative protocols for assays commonly used to investigate the mechanism of action of benvitimod.

Keratinocyte Proliferation Assay (MTT Assay)

This protocol provides a framework for assessing the effect of benvitimod on the proliferation of the human keratinocyte cell line, HaCaT.

Objective: To determine the anti-proliferative effect of benvitimod on HaCaT keratinocytes.

Materials:

-

HaCaT keratinocytes

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Benvitimod stock solution (dissolved in DMSO)

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HaCaT cells into 96-well plates at a density of approximately 4 x 10³ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

-

Treatment: Prepare serial dilutions of benvitimod in culture medium. Remove the existing medium from the wells and add 100 µL of the benvitimod dilutions or vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 12 mM MTT solution to each well and incubate for 4 hours at 37°C in the dark.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

dot

Figure 3: Workflow for a keratinocyte proliferation assay using MTT.

Immunohistochemistry for p-STAT3 in a Psoriasis-like Mouse Model

This protocol outlines the steps for detecting the in vivo effect of benvitimod on STAT3 activation in an imiquimod (IMQ)-induced psoriasis mouse model.

Objective: To visualize and quantify the inhibition of STAT3 phosphorylation by benvitimod in psoriatic skin lesions.

Materials:

-

Paraffin-embedded skin sections from control and benvitimod-treated IMQ-induced psoriasis mouse models

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., Tris/EDTA buffer, pH 9.0)

-

Peroxidase blocking solution

-

Primary antibody: Rabbit anti-p-STAT3

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Dewax the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., Tris/EDTA, pH 9.0).

-

Peroxidase Blocking: Incubate sections with a peroxidase blocking solution to quench endogenous peroxidase activity.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the antibody binding using a 3,3'-diaminobenzidine (DAB) substrate, which produces a brown precipitate.

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Microscopy and Analysis: Examine the slides under a microscope and quantify the number of p-STAT3-positive cells in the epidermis.

Conclusion

Benvitimod's mechanism of action in skin inflammation is a well-orchestrated, multi-pronged approach initiated by the activation of the aryl hydrocarbon receptor. This single upstream event triggers a cascade of downstream effects, including the suppression of pro-inflammatory cytokines, inhibition of the JAK/STAT pathway, normalization of keratinocyte proliferation and differentiation, and enhancement of the skin's antioxidant defenses. This unique, non-steroidal mechanism not only provides a robust therapeutic effect in psoriasis and atopic dermatitis but also offers a favorable safety profile for the long-term management of these chronic conditions. Further research into the nuanced interactions of the AhR pathway will continue to illuminate the full therapeutic potential of benvitimod and related molecules.

References

-

A double-blind, randomized, placebo- and positive-controlled phase III trial of 1% benvitimod cream in mild-to-moderate plaque psoriasis. (n.d.). PubMed Central. Retrieved from [Link]

-

Tapinarof Nanogels as a Promising Therapeutic Approach. (n.d.). PubMed Central. Retrieved from [Link]

-

Phase 3 Trials of Tapinarof Cream for Plaque Psoriasis. (2021). The New England Journal of Medicine. Retrieved from [Link]

-

Positive Phase 3 Trial Results for Tapinarof Cream on Atopic Dermatitis. (2023). HCPLive. Retrieved from [Link]

-

The opposite effect of tapinarof between IMQ and IL-23 induced psoriasis mouse models. (2023). ResearchGate. Retrieved from [Link]

-

Phase 3 Trials of Tapinarof Cream for Plaque Psoriasis. (2021). PubMed. Retrieved from [Link]

-

Tapinarof cream 1% once daily was well tolerated in adults and children with atopic dermatitis in two phase 3 randomized trials. (2025). Taylor & Francis Online. Retrieved from [Link]

-

Benvitimod inhibits MCM6-meditated proliferation of keratinocytes by regulating the JAK/STAT3 pathway. (2023). PubMed. Retrieved from [Link]

-

What is the mechanism of action of Benvitimod? (2025). Patsnap Synapse. Retrieved from [Link]

-

Pharmacological Properties of Tapinarof in Mice as a Novel Topical Agent for Plaque Psoriasis. (n.d.). J-Stage. Retrieved from [Link]

-

Benvitimod upregulates filaggrin, involucrin and loricrin expressions via aryl hydrocarbon receptor-OVO-like 1 axis. (2024). PubMed Central. Retrieved from [Link]

-

Tapinarof Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans. (2017). PubMed. Retrieved from [Link]

-

Tapinarof validates the aryl hydrocarbon receptor as a therapeutic target: A clinical review. (2023). Journal of Allergy and Clinical Immunology. Retrieved from [Link]

-

Targeting the Aryl Hydrocarbon Receptor to Address the Challenges of Atopic Dermatitis. (2024). Journal of Drugs in Dermatology. Retrieved from [Link]

-

Tapinarof, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis. (n.d.). JDDonline. Retrieved from [Link]

-

Pharmacological Properties of Tapinarof in Mice as a Novel Topical Agent for Plaque Psoriasis. (2025). ResearchGate. Retrieved from [Link]

-

What diseases does Benvitimod treat? (2025). Patsnap Synapse. Retrieved from [Link]

-

Benvitimod Inhibits IL-4- and IL-13-Induced Tight Junction Impairment by Activating AHR/ARNT Pathway and Inhibiting STAT6 Phosphorylation in Human Keratinocytes. (2024). PubMed. Retrieved from [Link]

-

Cell Proliferation of HaCaT Keratinocytes on Collagen Films Modified by Argon Plasma Treatment. (n.d.). PubMed Central. Retrieved from [Link]

-

Benvitimod upregulates filaggrin, involucrin and loricrin expressions via aryl hydrocarbon receptor-OVO-like 1 axis. (2024). PubMed. Retrieved from [Link]

-

Tapinarof. (2023). StatPearls - NCBI. Retrieved from [Link]

-

Tapinarof treatment affects Tfh expansion in vitro through JAK2-STAT3... (n.d.). ResearchGate. Retrieved from [Link]

-

Release profile of tapinarof of different formulations. (n.d.). ResearchGate. Retrieved from [Link]

-

Effects of Topical Administration of Tapinarof on Skin Inflammation in... (n.d.). ResearchGate. Retrieved from [Link]

-

Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. (n.d.). MDPI. Retrieved from [Link]

-

Skin Inflammation Induced by the Synergistic Action of IL-17A, IL-22, Oncostatin M, IL-1{alpha}, and TNF-{alpha} Recapitulates Some Features of Psoriasis. (2010). PubMed. Retrieved from [Link]

-

Tapinarof cream for the treatment of plaque psoriasis: Efficacy and safety results from 2 Japanese phase 3 trials. (2024). National Institutes of Health. Retrieved from [Link]

-

IL-17A-, TNF-α- and IL-22-induced synergy by expression of psoriasis-related genes or proteins. (n.d.). ResearchGate. Retrieved from [Link]

-

Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Topically Delivered Tumor Necrosis Factor-α–Targeted Gene Regulation for Psoriasis. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model. (n.d.). MDPI. Retrieved from [Link]

-

Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. (n.d.). Blood. Retrieved from [Link]

-

Rapid Improvements in Itch with Tapinarof Cream 1% Once Daily in Two Phase 3 Trials in Adults with Mild to Severe Plaque Psoriasis. (2023). PubMed. Retrieved from [Link]

-

How to determine binding affinity with a microplate reader. (2021). BMG Labtech. Retrieved from [Link]

-

TNFα and IL-17A are differentially expressed in psoriasis-like vs eczema-like drug reactions to TNFα antagonists. (n.d.). PubMed. Retrieved from [Link]

-

Tropical Journal of Pharmaceutical Research February 2024. (2024). Semantic Scholar. Retrieved from [Link]

-

Modulation of Activation-Loop Phosphorylation by JAK Inhibitors Is Binding Mode Dependent. (n.d.). ResearchGate. Retrieved from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Retrieved from [Link]

-

Trifolirhizin improves the hyperproliferation and excessive inflammatory response in human HaCaT keratinocytes and ameliorates skin lesions in psoriasis-like mouse models. (2025). PubMed Central. Retrieved from [Link]

Sources

- 1. What is the mechanism of action of Benvitimod? [synapse.patsnap.com]

- 2. What diseases does Benvitimod treat? [synapse.patsnap.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Benvitimod upregulates filaggrin, involucrin and loricrin expressions via aryl hydrocarbon receptor-OVO-like 1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tapinarof Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tapinarof Nanogels as a Promising Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature | MDPI [mdpi.com]

- 10. Benvitimod inhibits MCM6-meditated proliferation of keratinocytes by regulating the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Compounds Tapinarof and Galactomyces Ferment Filtrate Downregulate IL-33 Expression via the AHR/IL-37 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benvitimod Inhibits IL-4- and IL-13-Induced Tight Junction Impairment by Activating AHR/ARNT Pathway and Inhibiting STAT6 Phosphorylation in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Cell Proliferation of HaCaT Keratinocytes on Collagen Films Modified by Argon Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of 3,5-Dihydroxy-4-isopropylstilbene as a Novel Aryl Hydrocarbon Receptor (AhR) Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,5-Dihydroxy-4-isopropylstilbene, also known as Tapinarof or Benvitimod, is an FDA-approved topical treatment for plaque psoriasis and is understood to act as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] This guide is structured as a comprehensive framework for researchers aiming to independently characterize its mechanism of action and validate its activity as an AhR agonist from first principles. The protocols and methodologies described herein represent a systematic approach to investigating a novel compound hypothesized to target the AhR pathway.

Part 1: Introduction and Scientific Rationale

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/PER-ARNT-SIM (bHLH/PAS) family.[3] Initially identified for its role in mediating the toxicity of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a critical regulator of diverse physiological and pathological processes, including immune responses, inflammation, and cellular development.[4][5] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), thereby modulating the transcription of target genes.[3][6]

Stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse biological activities.[7] this compound (henceforth DHPS) is a stilbenoid natural product that has been developed as a therapeutic agent.[8][9] Its structural features—a stilbene backbone with hydroxyl and isopropyl substitutions—suggest a potential interaction with the ligand-binding pocket of the AhR. The presence of hydroxyl groups and the overall molecular dimensions are features shared with other known AhR-modulating flavonoids and polyphenols.[10]

This guide provides a systematic, multi-tiered framework for the comprehensive evaluation of DHPS as an AhR agonist, progressing from initial in vitro screening to mechanistic validation and preliminary in vivo assessment.

Part 2: The Canonical AhR Signaling Pathway

Understanding the canonical AhR signaling pathway is fundamental to designing and interpreting experiments. The process begins with ligand binding in the cytoplasm and culminates in the altered transcription of target genes in the nucleus.[11]

-

Cytoplasmic State: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[6][12] This complex maintains the receptor in a conformation ready for ligand binding.

-

Ligand Binding & Nuclear Translocation: Upon binding of an agonist like DHPS, the AhR undergoes a conformational change, leading to the dissociation of the chaperone proteins and exposure of a nuclear localization signal.[12]

-

Heterodimerization & DNA Binding: Inside the nucleus, the activated AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3]

-

Transcriptional Activation: This AhR-ARNT complex then binds to XREs in the promoter regions of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, initiating their transcription.[13]

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Part 3: A Phased Experimental Approach for Characterization

A tiered approach ensures a logical progression from high-throughput screening to detailed mechanistic studies.

Caption: Phased workflow for characterizing DHPS as an AhR agonist.

Tier 1: In Vitro Screening for AhR Activity

The initial phase focuses on determining if DHPS can activate the AhR pathway and directly bind to the receptor.

Protocol 1: AhR-Dependent Reporter Gene Assay (e.g., CALUX)

This assay provides a functional readout of AhR activation.[14] The Chemically Activated LUciferase eXpression (CALUX) assay uses a cell line (e.g., mouse hepatoma H1L6.1c2) stably transfected with a luciferase reporter gene under the control of XREs.[15][16]

-

Objective: To quantify the ability of DHPS to induce AhR-dependent gene transcription.

-

Methodology:

-

Cell Seeding: Plate H1L6.1c2 cells in a 96-well plate and allow them to attach overnight.[17]

-

Compound Preparation: Prepare a serial dilution of DHPS (e.g., from 0.1 nM to 100 µM) in DMSO. Prepare a TCDD serial dilution as a positive control.

-

Treatment: Treat cells with varying concentrations of DHPS, TCDD, and a vehicle control (DMSO). The final DMSO concentration should be consistent across all wells (e.g., <1%).[14]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for optimal luciferase expression.[14]

-

Cell Lysis & Assay: Remove the medium, lyse the cells, and add a luciferase assay substrate.

-

Measurement: Measure the luminescence using a plate luminometer.

-

-

Data Analysis: Plot luminescence versus compound concentration to generate dose-response curves. Calculate the EC50 (half-maximal effective concentration) for DHPS and TCDD.

Protocol 2: Competitive Ligand Binding Assay

This assay determines if DHPS can physically bind to the AhR by measuring its ability to displace a high-affinity radiolabeled ligand.[18]

-

Objective: To determine the binding affinity (Ki or IC50) of DHPS for the AhR.

-

Methodology:

-

Preparation: Prepare cytosolic extracts containing the AhR (e.g., from guinea pig liver).

-

Reaction Setup: In a reaction tube, combine the cytosolic extract, a fixed concentration of a radiolabeled AhR agonist (e.g., [³H]TCDD), and varying concentrations of unlabeled DHPS.[19]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand using a method like hydroxylapatite (HAP) assay or rapid filtration.[20]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis: Plot the percentage of radioligand displaced versus the concentration of DHPS. Calculate the IC50 value, which can be converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation.

| Parameter | Reporter Gene Assay (CALUX) | Competitive Binding Assay |

| Endpoint | Functional Activation (Transcription) | Direct Receptor Binding |

| Key Metric | EC50 | IC50 / Ki |

| Positive Control | TCDD | TCDD (unlabeled) |

| Cell Line | H1L6.1c2 or similar reporter line[14] | N/A (uses cytosolic extracts) |

Tier 2: Mechanistic Validation

This phase confirms that the activity observed in screening assays translates to the modulation of endogenous AhR target genes and their corresponding protein products.

Protocol 3: Target Gene Expression Analysis by qPCR

Quantitative real-time PCR (qPCR) is used to measure the induction of mRNA for hallmark AhR target genes like CYP1A1.[15][21]

-

Objective: To confirm that DHPS induces the transcription of endogenous AhR target genes.

-

Methodology:

-

Cell Culture and Treatment: Culture a responsive cell line (e.g., human hepatoma HepG2 or mouse hepatoma Hepa1c1c7) and treat with various concentrations of DHPS, TCDD (positive control), and vehicle for a defined period (e.g., 6-24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.[22]

-

-

Data Analysis: Calculate the fold change in CYP1A1 mRNA expression relative to the vehicle control using the 2-ΔΔCT method.[23]

Protocol 4: CYP1A1 Enzyme Activity (EROD Assay)

The Ethoxyresorufin-O-Deethylase (EROD) assay measures the catalytic activity of the CYP1A1 enzyme, providing a functional measure of protein-level induction.[24][25]

-

Objective: To determine if the DHPS-induced increase in CYP1A1 mRNA results in increased functional enzyme activity.

-

Methodology:

-

Cell Culture and Treatment: Treat cells (e.g., H4IIE rat hepatoma cells) as described in the qPCR protocol, typically for a longer duration (e.g., 72 hours) to allow for protein translation.[26]

-

Reaction Setup: After treatment, incubate the cells or microsomal fractions with 7-ethoxyresorufin, the substrate for CYP1A1.[24][27]

-